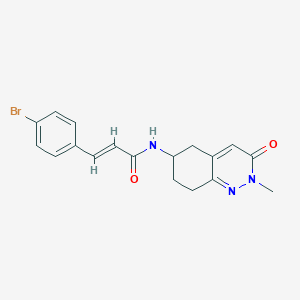

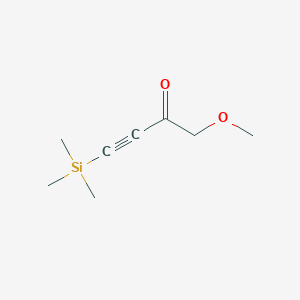

1-methoxy-4-(trimethylsilyl)-3-Butyn-2-one

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, silyl-substituted naphthalene derivatives have been synthesized and their UV absorption and fluorescence spectroscopic properties were determined . Another study reported the monoalkylation of N-methoxypyridinium salts with alkyl radicals .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the monoalkylation of N-methoxypyridinium salts with alkyl radicals generated from alkenes, alkyl iodides, and xanthates has been reported . Additionally, ethers, which are similar to the compound , are known to undergo acidic cleavage .Aplicaciones Científicas De Investigación

Regioselective Synthesis

The compound is utilized in the regioselective synthesis of functionalized 3,5-diketoesters and 2,4-diketosulfones, leveraging uncatalyzed condensation reactions. This approach provides access to compounds not readily available by other methods, highlighting its importance in synthetic chemistry for generating complex molecular architectures efficiently (Rahn, Dang, Spannenberg, Fischer, & Langer, 2008).

Synthesis of Chromones and 4-Hydroxyquinolines

It serves as a key intermediate in the synthesis of chromones and 4-hydroxyquinolines through uncatalyzed condensations, demonstrating its versatility in constructing heterocyclic compounds with potential pharmacological properties (Rahn, Appel, Baumann, Jiao, Börner, Fischer, & Langer, 2009).

Materials Science Applications

In materials science, the compound contributes to the development of new polymeric materials. For example, its incorporation into polymers has been explored for creating membranes with specific gas permeability characteristics, indicating its potential in developing advanced materials for gas separation technologies (Sakaguchi, Tsuzuki, Masuda, & Hashimoto, 2014).

Synthesis of Functionalized Indolizines

Another research application involves its use in the [3+2] cycloaddition reaction with cycloimmonium salts to obtain functionalized indolizines. This process highlights its role in synthesizing complex molecules with potential cytostatic activity, demonstrating the importance of 1-methoxy-4-(trimethylsilyl)-3-Butyn-2-one in medicinal chemistry research (Zubas, Ghinet, Shova, & Bîcu, 2023).

Mecanismo De Acción

Propiedades

IUPAC Name |

1-methoxy-4-trimethylsilylbut-3-yn-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2Si/c1-10-7-8(9)5-6-11(2,3)4/h7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEAQWAJZDPTKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)C#C[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2537246.png)

![ethyl 4-(3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamido)piperidine-1-carboxylate](/img/structure/B2537251.png)

![3-(3,4-dimethoxyphenyl)-2-({[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2537260.png)